1,2-Diazinane-3-carboxylicacidhydrochloride
Description
1,2-Diazinane-3-carboxylic acid hydrochloride is a heterocyclic organic compound comprising a six-membered diazinane (piperazine-like) ring with a carboxylic acid substituent at the 3-position, stabilized as a hydrochloride salt. The compound’s molecular formula is C₅H₁₀ClN₂O₂, with a molecular weight of 166.61 g/mol (calculated from its dihydrochloride form, C₅H₁₂Cl₂N₂O₂, which has a molecular weight of 203.07 g/mol ). This hydrochloride salt enhances water solubility, a common feature of such derivatives, making it suitable for pharmaceutical and chemical research applications.
Properties
Molecular Formula |
C5H11ClN2O2 |
|---|---|
Molecular Weight |
166.60 g/mol |
IUPAC Name |
diazinane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H10N2O2.ClH/c8-5(9)4-2-1-3-6-7-4;/h4,6-7H,1-3H2,(H,8,9);1H |
InChI Key |
MAVLTIMEAFBPIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NNC1)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Mitsunobu Cyclization
Diazinane rings are formed via Mitsunobu conditions using diols and hydrazines. For example, δ-hydroxynorvaline derivatives are cyclized with DIAD and triphenylphosphine to generate 1,2-diazinane-3-carboxylic acid esters, which are subsequently hydrolyzed. This method is highly stereoselective but requires protected intermediates.
Friedel-Crafts Alkylation
In a diazonium-free route, benzaldehyde phenylhydrazone reacts with oxalyl chloride to form an intermediate that undergoes Friedel-Crafts cyclization with AlCl₃. Hydrolysis in acetic acid/HCl yields indazole-3-carboxylic acid. While optimized for indazoles, this approach is theoretically extensible to diazinanes by modifying the diamine precursor.
High-Temperature Aqueous Synthesis
Green chemistry approaches utilize HTW (150–230°C) to promote both cyclization and decarboxylation suppression. For example, methyl 3,4-diaminobenzoate undergoes simultaneous ester hydrolysis and quinoxaline formation in HTW at 230°C for 3 hours, yielding 77% carboxylic acid without decarboxylation.
Advantages of HTW
- Eliminates organic solvents.
- Reduces reaction times to minutes.
- Enhances purity by minimizing side products.
Industrial-Scale Synthesis via Two-Step Alkylation-Oxidation
A patented two-step process involves:
- Alkylation : Reacting 1,2-diaminotoluene with sodium glyoxal bisulfite to form 5-benzylquinoxaline.
- Oxidation : Halogenating the benzyl group (e.g., N-chlorosuccinimide) followed by catalytic air oxidation to the carboxylic acid.
Table 2: Industrial Process Metrics
| Step | Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Halogenation | NCS, benzoyl peroxide, 85°C | 95 | 97 | |
| Oxidation | 5% Pd/C, NaOH, 80°C, 48 hr | 80 | 98 |
Comparative Analysis of Methods
- Cyclocondensation : Ideal for academic settings due to simplicity but limited by decarboxylation.
- Oxidation of Halomethyl Precursors : Preferred for industrial scalability and high yields.
- HTW Synthesis : Environmentally favorable but requires specialized equipment.
- Mitsunobu/Friedel-Crafts : Useful for stereocontrolled synthesis but cost-prohibitive at scale.
Chemical Reactions Analysis
Types of Reactions
1,2-Diazinane-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the diazinane ring.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Potential Drug Development
Research into the biological activity of 1,2-Diazinane-3-carboxylic acid hydrochloride suggests it may interact with specific biomolecules, influencing enzymatic activities and receptor functions. Preliminary studies indicate potential applications in:
- Anticancer Research : The compound may exhibit properties that affect cancer cell proliferation. Studies are ongoing to explore its mechanisms of action against various cancer types.
- Neurological Disorders : There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially offering therapeutic avenues for conditions like Alzheimer's disease.
Case Studies in Drug Interaction
A notable study investigated the interaction of 1,2-Diazinane-3-carboxylic acid hydrochloride with specific receptors involved in cellular signaling pathways. The findings indicated that the compound could modulate receptor activity, which is crucial for drug development targeting these pathways .
Enzyme Modulation
The compound's ability to influence enzymatic activities makes it a candidate for biochemical research. It can serve as a substrate or inhibitor in enzyme assays, providing insights into enzyme kinetics and mechanisms. For instance:
- Inhibition Studies : Researchers have utilized this compound to study its inhibitory effects on key metabolic enzymes, leading to a better understanding of metabolic pathways and potential therapeutic targets.
Synthesis and Material Science
In industrial settings, 1,2-Diazinane-3-carboxylic acid hydrochloride can be utilized in the synthesis of various chemical compounds. Its unique structure allows for:
- Polymer Development : Incorporating this compound into polymers can enhance their properties, such as thermal stability and mechanical strength.
- Catalysis : It can act as a catalyst or catalyst precursor in organic synthesis reactions, facilitating the formation of complex molecules.
Mechanism of Action
The mechanism of action of 1,2-Diazinane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other hydrochlorides of nitrogen-containing heterocycles. Key comparisons include:


Key Differences :
- Backbone : Unlike tricyclic (amitriptyline) or adamantane (memantine) systems, 1,2-diazinane-3-carboxylic acid hydrochloride features a simpler piperazine-like ring.
- Salt Form: The dihydrochloride form suggests protonation at both nitrogen atoms, enhancing solubility compared to the monohydrochloride.
Physicochemical Properties
A comparative analysis of physicochemical properties is summarized below:

Key Observations :
- Solubility: All hydrochlorides exhibit high water solubility due to ionic character, except benzydamine hydrochloride, which favors ethanol .
- Stability : Hygroscopicity is a concern for dihydrochloride salts , while light sensitivity affects benzydamine hydrochloride .

Key Insights :
- The compound’s applications are primarily exploratory, contrasting with the well-established therapeutic roles of memantine and amitriptyline hydrochlorides.
Analytical Methodologies

Key Trends :
Biological Activity
1,2-Diazinane-3-carboxylic acid hydrochloride is a nitrogen-containing heterocyclic compound, characterized by its six-membered ring structure with two nitrogen atoms at the 1 and 2 positions and a carboxylic acid group at the 3 position. This compound is typically encountered in its dihydrochloride salt form, which enhances its solubility and stability in aqueous environments. Its molecular formula is CHClNO, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms.
The compound's structure allows for various chemical reactions, which can influence its biological activity. The presence of the carboxylic acid group suggests potential interactions with biological molecules, possibly affecting enzymatic activities and receptor functions.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 145.5 g/mol |
| Solubility | Soluble in water |
| pH Range | Acidic |
| Melting Point | Not specified |
Biological Activity
Research into the biological activity of 1,2-Diazinane-3-carboxylic acid hydrochloride is ongoing. Preliminary studies suggest that this compound may interact with specific biomolecules, potentially influencing enzymatic activities and receptor functions. The following sections detail the findings from various studies.
Enzymatic Interactions
Studies have indicated that 1,2-Diazinane-3-carboxylic acid hydrochloride may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has been suggested that this compound could inhibit creatine transport and/or creatine kinase activity, which are crucial for energy metabolism in cells .
Anticancer Potential
The compound's structural similarities to other bioactive molecules have led researchers to investigate its potential as an anticancer agent. Some studies have reported that derivatives of diazinane compounds demonstrate cytotoxic effects against various cancer cell lines. However, specific data on 1,2-Diazinane-3-carboxylic acid hydrochloride's efficacy against cancer cells remain limited.
Case Study 1: Inhibition of Creatine Kinase
A study explored the inhibitory effects of various diazinane derivatives on creatine kinase activity. The results indicated that certain structural modifications could enhance inhibitory potency. While direct data on 1,2-Diazinane-3-carboxylic acid hydrochloride was not provided, the findings suggest a pathway for further exploration of its biological activity in metabolic disorders .
Case Study 2: Cytotoxicity Against Cancer Cells
In a separate investigation involving structurally related compounds, researchers evaluated the cytotoxic effects on human ovarian cancer cells. The study found that certain diazinane derivatives exhibited significant cytotoxicity, suggesting potential applications in cancer therapy. Further research is needed to establish whether 1,2-Diazinane-3-carboxylic acid hydrochloride shares similar properties .
The precise mechanism by which 1,2-Diazinane-3-carboxylic acid hydrochloride exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its interactions with specific enzymes and receptors may modulate various biochemical pathways.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Potential inhibition of creatine kinase activity |
| Receptor Interaction | Possible modulation of receptor functions |
| Cytotoxic Effects | Induction of apoptosis in cancer cells |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





